molecular formula C14H19NO5 B3000196 N-Boc-2-Aminooxy-3-phenyl-propionic acid CAS No. 42990-50-1

N-Boc-2-Aminooxy-3-phenyl-propionic acid

Cat. No.: B3000196
CAS No.: 42990-50-1
M. Wt: 281.308
InChI Key: KALHAAURVILEMZ-UHFFFAOYSA-N
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Description

N-Boc-2-Aminooxy-3-phenyl-propionic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminooxy functional group, which is linked to a phenyl-substituted propionic acid backbone. This compound is often used in peptide synthesis and other organic reactions due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-Aminooxy-3-phenyl-propionic acid typically involves the protection of the aminooxy group with a Boc group, followed by the introduction of the phenyl-propionic acid moiety. One common method involves the reaction of tert-butyl dicarbonate with 2-aminooxy-3-phenyl-propionic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-Aminooxy-3-phenyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The Boc group can be removed under acidic conditions to yield the free aminooxy compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the Boc group.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Free aminooxy compound.

Scientific Research Applications

N-Boc-2-Aminooxy-3-phenyl-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Boc-2-Aminooxy-3-phenyl-propionic acid involves its interaction with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. The Boc group provides stability and protection during synthetic processes, which can be removed under controlled conditions to reveal the reactive aminooxy group.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-2-Aminooxy-3-methyl-propionic acid
  • N-Boc-2-Aminooxy-3-ethyl-propionic acid
  • N-Boc-2-Aminooxy-3-isopropyl-propionic acid

Uniqueness

N-Boc-2-Aminooxy-3-phenyl-propionic acid is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its alkyl-substituted counterparts. The phenyl group can participate in π-π interactions and other aromatic interactions, making it valuable in the design of complex molecules and materials.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]oxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)19-13(18)15-20-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALHAAURVILEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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